Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-
Description
Overview of Substituted Pyridine (B92270) Systems: Structural Diversity and Chemical Significance
Pyridine, a heterocyclic aromatic compound with the formula C₅H₅N, is a cornerstone of modern chemistry. wikipedia.org Its derivatives, known as substituted pyridines, are integral to a vast array of chemical and biological processes. The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. The structural diversity of these systems is immense, arising from the ability to introduce one or more substituents of varying electronic and steric properties at different positions on the ring.
This functionalization allows for the fine-tuning of the molecule's properties, including its basicity, nucleophilicity, and ability to coordinate with metal ions. Consequently, substituted pyridines are widely employed as ligands in coordination chemistry, catalysts in organic synthesis, and as versatile intermediates for the construction of more complex molecules. nih.gov Their significance is underscored by their presence in commercial products ranging from vital medicines to advanced materials.
Importance of Steric Hindrance in Pyridine Chemistry: The Role of 1,1-Dimethylethyl and Phenyl Moieties
Steric hindrance plays a crucial role in dictating the reactivity of pyridine derivatives. When bulky substituents are placed at the 2- and/or 6-positions, adjacent to the nitrogen atom, they physically obstruct access to the nitrogen's lone pair of electrons. This steric shielding dramatically reduces the nucleophilicity of the pyridine while often having a less pronounced effect on its Brønsted basicity. Such compounds are known as non-nucleophilic bases.
In Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the tert-butyl group is exceptionally bulky, while the phenyl group also contributes significant steric bulk. This dissymmetry creates a unique chemical environment compared to symmetrically substituted analogs like 2,6-di-tert-butylpyridine (B51100) or 2,6-diphenylpyridine. The primary effect of this steric crowding is the modulation of the nitrogen atom's availability for chemical reactions. It can readily accept a small proton but will resist coordination with larger Lewis acids or participation in nucleophilic attacks. drugfuture.com This property is highly valuable in organic synthesis for promoting elimination reactions over substitution reactions.
Furthermore, the inability of highly hindered Lewis bases (like sterically crowded pyridines) and Lewis acids to form traditional adducts can lead to the formation of "frustrated Lewis pairs" (FLPs). acs.orgwikipedia.org These systems exhibit unique reactivity, including the ability to activate small molecules like H₂. acs.orgwikipedia.org The specific steric and electronic profile of 2-(1,1-dimethylethyl)-6-phenyl-pyridine makes it a promising candidate for the development of novel FLP chemistry.
The influence of steric hindrance on basicity is evident when comparing the pKa values of the conjugate acids of various substituted pyridines. While alkyl groups are electron-donating and would be expected to increase basicity, extreme steric crowding can counteract this effect by destabilizing the protonated form. stackexchange.com
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.23 nih.govstudysmarter.co.uk |
| 2-tert-Butylpyridine | 5.76 chembk.com |
| 2,6-Lutidine (2,6-Dimethylpyridine) | 6.60 - 6.70 nih.govechemi.com |
| 2,6-Di-tert-butylpyridine | 3.58 drugfuture.comstackexchange.com |
Historical Development of Synthetic Approaches to 2,6-Disubstituted Pyridines
The synthesis of the pyridine ring has been a central theme in organic chemistry for over a century. Early methods often required harsh conditions and offered limited control over substitution patterns. The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. wikipedia.orgchemtube3d.com While historically significant, the original Hantzsch synthesis is primarily suited for producing symmetrically substituted pyridines. thermofisher.com
Another foundational method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.com This method offers greater flexibility and has been adapted for various substitution patterns. researchgate.net
The development of modern synthetic chemistry, particularly transition-metal catalysis, has revolutionized the synthesis of substituted pyridines. Palladium-catalyzed cross-coupling reactions, for instance, allow for the direct and regioselective introduction of substituents onto a pre-formed pyridine ring. rsc.org Other modern approaches include cycloaddition reactions and various catalytic cyclization strategies that provide efficient access to polysubstituted pyridines under milder conditions. nih.gov The synthesis of asymmetrically substituted 2,6-pyridines, such as the title compound, remains a challenge that often requires multi-step sequences or the development of highly regioselective one-pot procedures. researchgate.netorganic-chemistry.org
| Synthetic Method | Description | Advantages | Limitations |
|---|---|---|---|
| Hantzsch Synthesis | One-pot condensation of an aldehyde, β-ketoesters, and ammonia. wikipedia.org | Convergent, builds the ring directly. | Typically yields symmetrical products; requires subsequent oxidation. thermofisher.com |
| Kröhnke Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. wikipedia.org | Highly versatile for functionalized pyridines. | Requires pre-functionalized starting materials. |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Negishi) on halopyridines. | High regioselectivity, broad functional group tolerance. | Requires pre-formed pyridine core; potential metal contamination. |
| Cycloaddition Reactions | [4+2] cycloadditions involving azadienes. nih.gov | Efficient construction of the heterocyclic ring. | Availability and stability of diene precursors can be a challenge. |
Research Gaps and Future Directions for Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-
Despite the broad interest in sterically hindered pyridines, the specific compound 2-(1,1-dimethylethyl)-6-phenyl-pyridine remains relatively underexplored. The majority of research has focused on symmetrically substituted analogs, leaving a significant gap in the understanding of how asymmetry influences the properties and applications of these molecules.
Key research gaps include:
Efficient Synthesis: The development of modular and high-yielding synthetic routes to asymmetrically substituted 2,6-pyridines is a continuing challenge. New catalytic methods that allow for the sequential and controlled introduction of different substituents are highly desirable.
Physicochemical Characterization: A detailed quantitative study of the Lewis basicity, nucleophilicity, and proton affinity of 2-(1,1-dimethylethyl)-6-phenyl-pyridine is needed to compare its properties with its symmetric counterparts and to inform its potential applications.
Catalytic Applications: The unique steric and electronic environment of this compound suggests potential as a specialized ligand in transition-metal catalysis. Its ability to stabilize reactive metal centers while potentially influencing enantioselectivity warrants investigation.
Frustrated Lewis Pair Chemistry: Exploring the reactivity of this pyridine derivative in combination with various Lewis acids could lead to the discovery of novel FLPs with unique capabilities for small molecule activation and catalysis.
Future research should be directed at systematically addressing these gaps to fully unlock the potential of this unique molecular architecture.
Scope and Objectives of the Comprehensive Research Endeavor
To fully elucidate the chemical potential of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, a comprehensive research program is necessary. The scope of this endeavor would encompass the synthesis, detailed characterization, and exploration of the reactivity and applications of this target molecule.
The primary objectives of such a research program would be:
To Develop an Optimized Synthetic Protocol: To design and execute a flexible, efficient, and scalable synthesis for Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- and related asymmetric derivatives.
To Perform Thorough Physicochemical Analysis: To quantitatively measure key properties such as pKa, Lewis basicity, and coordination behavior through spectroscopic, electrochemical, and computational methods.
To Investigate its Role as a Non-Nucleophilic Base: To evaluate its efficacy and selectivity as a proton scavenger in a variety of organic reactions sensitive to steric hindrance.
To Explore its Potential as a Ligand and in FLP Chemistry: To synthesize and characterize its coordination complexes with various metals and to study its ability to form frustrated Lewis pairs for the activation of substrates like H₂, CO₂, and olefins.
To Identify Potential Applications: To conduct preliminary screening of the compound and its derivatives for utility in areas such as organocatalysis, materials science, or as scaffolds in medicinal chemistry.
By pursuing these objectives, the scientific community can gain a deeper understanding of this fascinating molecule and pave the way for its use in innovative chemical technologies.
Structure
3D Structure
Properties
CAS No. |
59321-55-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-tert-butyl-6-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)14-11-7-10-13(16-14)12-8-5-4-6-9-12/h4-11H,1-3H3 |
InChI Key |
RIMXAJBTBWXRFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Development
Retrosynthetic Analysis of Pyridine (B92270), 2-(1,1-dimethylethyl)-6-phenyl-
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the primary disconnections are the carbon-carbon bonds between the pyridine ring and its substituents, and the carbon-nitrogen bonds within the heterocyclic core itself.
Two main retrosynthetic approaches can be envisioned:
Disconnection of Substituents: This strategy involves disconnecting the tert-butyl and phenyl groups from a pre-formed pyridine ring. This leads to precursors such as 2,6-dihalopyridine, which can then be functionalized sequentially. The key challenge in this approach is achieving regioselectivity, introducing two different substituents at the 2- and 6-positions without forming symmetric byproducts. This pathway relies heavily on modern cross-coupling reactions.
Pyridine Ring Construction: This approach involves building the pyridine ring from acyclic precursors that already contain the necessary carbon framework and substituents. This strategy relies on classical condensation and cyclization reactions. The challenge here lies in designing and synthesizing the appropriate acyclic precursors that will cyclize in the desired manner to form the target 2,6-disubstituted pyridine.
A plausible retrosynthetic pathway based on ring construction could involve the disconnection of the pyridine ring into a 1,5-dicarbonyl compound or its synthetic equivalent, which in turn can be derived from simpler building blocks containing the phenyl and tert-butyl moieties.
| Disconnection Strategy | Key Precursors | Synthetic Challenge |
| Substituent Disconnection | 2,6-Dihalopyridine, Phenylboronic acid, tert-Butyl Grignard reagent | Regioselective sequential substitution |
| Pyridine Ring Construction | 1-Phenyl-4,4-dimethylpentane-1,5-dione (hypothetical), Ammonia (B1221849) source | Synthesis of the acyclic precursor, controlling cyclization |
Classical and Contemporary Approaches to 2,6-Disubstituted Pyridine Ring Formation
The formation of the pyridine ring remains a cornerstone of heterocyclic chemistry, with both classical and modern methods being adapted for the synthesis of complex derivatives.
The Hantzsch pyridine synthesis, a multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. nih.gov The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.gov
For a sterically hindered and asymmetrically substituted pyridine like the target compound, the classical Hantzsch synthesis has limitations. The steric bulk of the tert-butyl group can hinder the reaction. nih.gov However, modifications to the Hantzsch synthesis could potentially accommodate such substrates. This might involve using more reactive precursors or harsher reaction conditions. A hypothetical modified Hantzsch approach for Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- would require a β-ketoester incorporating the phenyl group and another β-dicarbonyl compound with the tert-butyl group, along with an aldehyde and ammonia. The efficiency of such a reaction would likely be low due to competing side reactions and steric hindrance.
A more direct approach to constructing the 2,6-disubstituted pyridine ring involves the condensation and cyclization of specifically designed acyclic precursors. One established method is the reaction of 1,5-dicarbonyl compounds with a source of ammonia.
For the synthesis of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, a key precursor would be 1-phenyl-4,4-dimethylpentane-1,5-dione. This diketone, upon reaction with ammonia or an ammonia equivalent, would undergo condensation and subsequent cyclization and aromatization to yield the target pyridine. The synthesis of this specific 1,5-diketone precursor is a critical step and could be achieved through various synthetic routes, such as the Michael addition of a phenyl ketone enolate to a tert-butyl-containing α,β-unsaturated ketone.
| Precursor Type | Reaction | Reagents | Potential Outcome |
| 1,5-Diketone | Condensation/Cyclization | NH₃ or NH₄OAc | Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- |
| α,β-Unsaturated Ketone/Enone | Michael Addition/Cyclization | Enamine, Ammonia source | Dihydropyridine intermediate, then oxidation |
Pyridine N-oxides are versatile intermediates in pyridine chemistry. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.edu This enhanced reactivity can be exploited for the regioselective introduction of substituents. semanticscholar.orgresearchgate.net
A strategy for synthesizing Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- using this approach could start with pyridine N-oxide itself. The first substituent could be introduced at the 2-position. For example, a phenyl group can be introduced via a palladium-catalyzed direct arylation of pyridine N-oxide. researchgate.net The resulting 2-phenylpyridine (B120327) N-oxide can then be further functionalized.
The introduction of the bulky tert-butyl group at the remaining 6-position is more challenging. One potential method involves the reaction of the 2-phenylpyridine N-oxide with a tert-butyl Grignard reagent, followed by deoxygenation. The N-oxide directs the nucleophilic attack of the Grignard reagent to the 2- and 6-positions. With the 2-position already occupied, the tert-butyl group would be directed to the 6-position, although regioselectivity might not be absolute. Subsequent deoxygenation of the N-oxide would yield the final product.
| Starting Material | Step 1: Phenylation | Step 2: tert-Butylation | Step 3: Deoxygenation |
| Pyridine N-oxide | Pd-catalyzed direct arylation | Grignard reaction (t-BuMgCl) | PPh₃ or H₂/Pd |
Catalytic Carbon-Carbon and Carbon-Nitrogen Bond Formation Strategies
Modern catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of substituted pyridines by offering highly efficient and selective ways to form carbon-carbon and carbon-nitrogen bonds.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls and alkyl-substituted aromatics. mdpi.commdpi.com Reactions like the Suzuki and Negishi couplings are particularly relevant for the synthesis of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-. wikipedia.orgnih.gov
A common strategy involves the use of a di-substituted pyridine scaffold, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine, and the sequential, regioselective coupling of the two different substituents.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (e.g., 2-chloro-6-bromopyridine) in the presence of a palladium catalyst and a base. mdpi.com To achieve the synthesis of the target molecule, a stepwise approach would be necessary. For instance, reacting 2,6-dichloropyridine first with one equivalent of phenylboronic acid under carefully controlled conditions could lead to the formation of 2-chloro-6-phenylpyridine. This intermediate could then be subjected to a second cross-coupling reaction, for example, a Negishi coupling with a tert-butylzinc reagent, to introduce the tert-butyl group. The choice of catalyst and ligands is crucial for the success of these sterically demanding couplings.
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.org It is known for its high functional group tolerance and its ability to couple sp³-hybridized alkyl groups, making it suitable for introducing the tert-butyl group. researchgate.net A plausible route would be the Negishi coupling of 2-bromo-6-phenylpyridine (B189513) with tert-butylzinc chloride.
C-H Activation: A more atom-economical approach involves the direct functionalization of C-H bonds. rsc.orgrsc.org For instance, starting with 2-phenylpyridine, a palladium-catalyzed C-H activation at the 6-position could be envisioned. nih.govresearchgate.net The subsequent coupling with a source of the tert-butyl group, such as tert-butyl peroxide, could potentially form the desired product. nih.gov This approach avoids the need for pre-halogenated substrates.
| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner 1 (Phenyl) | Coupling Partner 2 (tert-Butyl) | Catalyst |
| Suzuki-Negishi (Sequential) | 2,6-Dichloropyridine | Phenylboronic acid | tert-Butylzinc chloride | Pd(PPh₃)₄ or similar |
| Negishi Coupling | 2-Bromo-6-phenylpyridine | - | tert-Butylzinc chloride | Pd(dppf)Cl₂ or similar |
| C-H Activation | 2-Phenylpyridine | - | Di-tert-butyl peroxide | Pd(OAc)₂ or similar |
C-H Activation Methodologies Applied to Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Scaffold
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of synthesizing derivatives of the Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- scaffold, C-H activation methodologies are particularly attractive. The inherent directing ability of the pyridine nitrogen atom can be harnessed to achieve high regioselectivity. rsc.org
Transition metal catalysis, particularly with palladium, is a cornerstone of modern C-H activation chemistry. rsc.org For substrates like 2-phenylpyridine, the nitrogen atom acts as an effective directing group, facilitating the activation of the ortho C-H bonds on the phenyl ring through the formation of a stable five-membered palladacycle intermediate. rsc.org This chelation-assisted strategy allows for the introduction of a wide array of functional groups. rsc.org While research directly on the 2-(1,1-dimethylethyl)-6-phenyl-pyridine scaffold is specific, the principles derived from studies on 2-phenylpyridine are highly applicable. For instance, palladium-catalyzed ortho-arylation, alkylation, or cyanation of the phenyl ring can be envisioned. rsc.org
A plausible palladium-catalyzed C-H activation cycle typically involves the initial coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by the formation of a palladacycle. rsc.org Subsequent oxidative addition of a coupling partner, such as an aryl halide, followed by reductive elimination, would yield the functionalized product and regenerate the Pd(II) catalyst. rsc.org The steric hindrance imposed by the 1,1-dimethylethyl (tert-butyl) group at the 2-position is a critical factor to consider. This bulky group could influence the conformational preference of the phenyl ring and potentially modulate the reactivity and selectivity of the C-H activation process at the phenyl ring's ortho positions.
Recent advancements have also explored dual C-H activation approaches for the synthesis of biaryls, which could be adapted for creating more complex derivatives. researchgate.net The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity. For example, palladium acetate (B1210297), often used in conjunction with oxidants like Cu(OAc)₂, has proven effective in various C-H functionalization reactions of 2-phenylpyridine derivatives. rsc.org
Table 1: Examples of Palladium-Catalyzed C-H Functionalization on 2-Phenylpyridine
| Functionalization | Catalyst | Coupling Partner/Reagent | Oxidant | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Methylation | Pd(OAc)₂ | tert-Butyl peroxide | - | tert-Butylbenzene | ~70 | rsc.org |
| Arylation | Pd(OAc)₂ | Potassium aryltrifluoroborate | Cu(OAc)₂ | DMF | High | rsc.org |
| Cyanation | Pd(OAc)₂ | K₃[Fe(CN)]₆ | CuBr₂ | DMF | 81 | rsc.org |
Multicomponent Reactions for Expedited Synthesis of Sterically Hindered Pyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. semanticscholar.org For the synthesis of sterically hindered pyridines like 2-(1,1-dimethylethyl)-6-phenyl-pyridine, MCRs offer a convergent and atom-economical pathway, avoiding lengthy, stepwise procedures. semanticscholar.orgresearchgate.net
A general and efficient protocol for synthesizing 2,4,6-trisubstituted pyridines involves the condensation of ketones, aldehydes, and a nitrogen source, often under microwave irradiation. semanticscholar.org An adaptation of this strategy could be employed for the target molecule. For example, the reaction of acetophenone (B1666503) (as the precursor for the 6-phenyl group), pivalaldehyde (or a related ketone to provide the 1,1-dimethylethyl group), another enolizable ketone, and a nitrogen source like ammonium (B1175870) acetate could potentially construct the desired pyridine core in a single step.
Lewis acids can play a crucial role in promoting these condensation-cyclization cascades and in controlling selectivity. semanticscholar.org The mechanism typically involves the initial formation of α,β-unsaturated carbonyl compounds (chalcones) and enamines, which then participate in a series of Michael additions and cyclization/dehydration/oxidation steps to furnish the aromatic pyridine ring. The synthesis of 2-methyl-6-phenylpyridine (B1362071) has been achieved in a single step by reacting acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over molecular sieve catalysts, demonstrating the feasibility of one-pot approaches for related structures. rsc.org
The key advantages of using MCRs for this purpose include operational simplicity, reduction of waste by minimizing intermediate isolation and purification steps, and the ability to systematically vary the substituents by simply changing the starting components. semanticscholar.org
Diastereoselective and Enantioselective Synthesis of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Analogues
While Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- itself is an achiral molecule, the development of diastereoselective and enantioselective methods is crucial for accessing its chiral analogues, particularly those based on a partially or fully reduced piperidine (B6355638) core. Such chiral piperidines are prevalent scaffolds in pharmaceuticals and natural products.
A synthetic strategy could involve the diastereoselective reduction of the pyridine ring. However, achieving high selectivity can be challenging. A more robust approach involves constructing the chiral piperidine ring from acyclic precursors using stereocontrolled reactions. For instance, a nitro-Mannich reaction followed by a ring-closure condensation has been successfully used to synthesize 2,3,6-trisubstituted piperidines diastereoselectively. colab.wsresearchgate.net In this approach, relative stereocontrol between different carbon atoms can be achieved through kinetic or thermodynamic protonation of intermediates. colab.ws
For example, to create an analogue, a nitro-Mannich reaction could link a nitroketone with an imine derived from benzaldehyde. colab.ws Subsequent cyclization and reduction steps, where the stereochemistry at the C-6 position (bearing the alkyl group) is controlled by the choice of reducing agent, can lead to specific diastereomers. colab.ws The use of triacetoxyborohydride (B8407120) for iminium ion reduction typically establishes a cis relationship between the C-2 and C-6 substituents, while triethylsilane/TFA or Lewis acid-catalyzed reductions can favor the trans isomer. colab.ws
Enantioselectivity can be introduced through the use of chiral catalysts. Organocatalysis, for example, has been effective in promoting enantioselective Michael additions, which can be a key step in building the chiral backbone before cyclization. researchgate.net Combining an enantioselective organocatalytic step with a subsequent diastereoselective cyclization cascade allows for the one-pot synthesis of highly enantioenriched and decorated piperidinones, which are versatile precursors to substituted piperidines. researchgate.net
Green Chemistry Principles in Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Synthesis: Solvent-Free and Catalyst-Free Approaches
Adherence to the principles of green chemistry is an increasingly important goal in chemical synthesis, aiming to reduce environmental impact through waste minimization, energy efficiency, and the avoidance of hazardous substances. mdpi.com The synthesis of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- can be made more sustainable by incorporating green methodologies. dergipark.org.tr
Solvent-free reactions represent a significant green chemistry approach, as they eliminate volatile organic compounds (VOCs) that are often toxic and environmentally harmful. dergipark.org.tr Reactions can be conducted by grinding solid reactants together (mechanochemistry) or by simply heating a mixture of liquid or low-melting-point solid reactants. dergipark.org.tr For instance, one-pot syntheses of pyrazolo[3,4-b]pyridin-6-ones have been effectively carried out by reacting 5-aminopyrazoles with azlactones under solvent-free conditions. nih.gov This demonstrates the potential for applying similar solventless domino reactions to the synthesis of pyridines from appropriate acyclic precursors. nih.gov
Microwave-assisted synthesis is another key green technology that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with shorter processing times. davidpublisher.com The rapid, localized heating provided by microwaves can enhance the efficiency of multicomponent reactions for pyridine synthesis. dergipark.org.tr A multi-step synthesis of a 2,6-disubstituted pyridine derivative was successfully accelerated using microwave irradiation for each step, including oxidation, esterification, and hydrazide formation. davidpublisher.com
Table 2: Overview of Green Chemistry Approaches in Heterocycle Synthesis
| Green Approach | Key Advantages | Potential Application to Target Synthesis | Ref |
|---|---|---|---|
| Solvent-Free Reaction | Reduces pollution and waste, lowers cost, simplifies handling. | MCR of ketones, aldehydes, and ammonia source by heating reactants directly. | dergipark.org.tr, nih.gov |
| Microwave Irradiation | Reduced reaction time, increased yields, improved energy efficiency. | Acceleration of condensation and cyclization steps in pyridine ring formation. | dergipark.org.tr, davidpublisher.com |
| Catalyst-Free Synthesis | Avoids toxic/expensive catalysts, simplifies product purification. | Thermal condensation of starting materials under solvent-free or microwave conditions. | dergipark.org.tr |
Elucidation of Reactivity and Reaction Mechanisms of Pyridine, 2 1,1 Dimethylethyl 6 Phenyl
Electrophilic Aromatic Substitution (EAS) Patterns on the Pyridine (B92270) Nucleus and Phenyl Ring
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. When forced under harsh conditions, substitution typically occurs at the 3- and 5-positions. For Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the directing effects of the substituents must be considered. The tert-butyl group is a weak activating group and an ortho-, para-director through inductive effects and hyperconjugation. stackexchange.com The phenyl group is also an activating ortho-, para-director. However, the strong deactivating effect of the pyridine nitrogen dominates, making electrophilic attack on the pyridine ring highly unlikely.
In contrast, the phenyl ring is susceptible to electrophilic aromatic substitution. The pyridine ring acts as a deactivating group and a meta-director on the phenyl ring. Therefore, electrophilic attack is predicted to occur at the meta-positions of the phenyl ring. The tert-butyl group on the pyridine ring can exert some long-range steric effects, but the electronic directing effect of the pyridyl substituent is expected to be the primary determinant of regioselectivity. For instance, nitration of 2-phenylpyridine (B120327) typically yields 2-(3-nitrophenyl)pyridine as the major product. It is expected that the nitration of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- would follow a similar pattern, affording primarily the 2-(1,1-dimethylethyl)-6-(3-nitrophenyl)pyridine.
| Reaction | Electrophile | Predicted Major Product on Phenyl Ring | Predicted Major Product on Pyridine Ring |
|---|---|---|---|
| Nitration | NO₂⁺ | meta-nitro | No reaction expected |
| Halogenation | Br⁺, Cl⁺ | meta-halo | No reaction expected |
| Friedel-Crafts Acylation | RCO⁺ | meta-acyl | No reaction expected |
Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring with Steric Considerations
Nucleophilic aromatic substitution on the pyridine ring is generally favored, particularly at the 2- and 4-positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. However, in Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the 2-position is blocked by the bulky tert-butyl group, and the 6-position is occupied by the phenyl group. This leaves the 4-position as the most likely site for nucleophilic attack.
The steric hindrance imposed by the tert-butyl group at the 2-position is a critical factor. researchgate.net This bulkiness can significantly retard or even prevent the approach of nucleophiles to the C-3 position and the nitrogen atom. researchgate.net Consequently, nucleophilic attack at the 4-position becomes more favorable, provided a suitable leaving group is present at that position. For instance, the reaction of a 4-halo derivative of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- with a strong nucleophile like an alkoxide or an amine would be expected to proceed via an SNAr mechanism to yield the corresponding 4-substituted product. The steric hindrance from the 2-tert-butyl group may also influence the rate of reaction, potentially requiring more forcing conditions compared to less hindered pyridines.
Transformations Involving the 1,1-Dimethylethyl Group: Alkyl and Olefinic Modifications
The tert-butyl group is generally considered to be chemically robust and resistant to many transformations due to the absence of α-protons and the strength of the C-C bonds. However, recent advancements in C-H activation chemistry have opened up possibilities for the functionalization of this seemingly inert group.
Catalytic hydroxylation of sterically congested primary C-H bonds of tert-butyl groups has been demonstrated using manganese catalysts. acs.orgyoutube.com This approach could potentially be applied to Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- to introduce a hydroxyl group, leading to the corresponding primary alcohol. Further oxidation of this alcohol could yield the corresponding carboxylic acid. Additionally, catalytic C-H activation methodologies have been developed for the functionalization of sp³ C-H bonds, including those in tert-butyl groups, although the presence of a directing group is often required. ethz.ch In the context of the target molecule, the pyridine nitrogen could potentially act as a directing group to facilitate C-H activation at one of the methyl groups of the tert-butyl substituent.
Reactions at the Phenyl Moiety: Functionalization and Ring Transformations
The phenyl group in Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- can be functionalized using a variety of standard aromatic chemistry techniques. One of the most versatile methods is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. mdpi.comorganic-chemistry.orgnih.govnih.gov For these reactions, the phenyl ring would first need to be halogenated. As discussed in the EAS section, direct halogenation would likely lead to the meta-substituted product. This halogenated derivative could then be coupled with a wide range of boronic acids or organostannanes to introduce new carbon-carbon bonds.
Ring transformations of the phenyl moiety are less common but can be achieved under specific conditions. For example, the Birch reduction of aromatic rings using sodium or lithium in liquid ammonia (B1221849) with an alcohol can lead to the formation of 1,4-cyclohexadienes. stackexchange.comorganic-chemistry.orgnih.govchemrxiv.org Applying this to Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- would selectively reduce the phenyl ring, leaving the pyridine ring intact due to its electron-deficient nature.
Metalation and Lithiation Chemistry of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- and its Derivatives
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgwikipedia.orgharvard.edubaranlab.orguwindsor.ca In this reaction, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the pyridine nitrogen is a potent DMG. clockss.orguwindsor.ca
Lithiation of 2-substituted pyridines typically occurs at the 6-position if it is unsubstituted. However, in this case, the 6-position is occupied by the phenyl group. Therefore, deprotonation is expected to occur at the C-3 position of the pyridine ring. The bulky tert-butyl group at the C-2 position might sterically hinder the approach of the organolithium reagent to the C-3 position, potentially requiring the use of a more slender base like n-butyllithium in the presence of a chelating agent like TMEDA, or a stronger base like sec-butyllithium or tert-butyllithium.
Alternatively, the phenyl ring could also be subject to lithiation. The pyridyl group can act as a directing group for the ortho-lithiation of the phenyl ring. However, the deprotonation of the pyridine ring is generally more facile. Competitive experiments would be needed to definitively determine the site of lithiation. Once formed, the lithiated intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups.
| Position of Lithiation | Directing Group | Proposed Reagent | Potential Electrophiles | Resulting Functional Group |
|---|---|---|---|---|
| C-3 (Pyridine) | Pyridine Nitrogen | n-BuLi/TMEDA | D₂O | -D |
| C-3 (Pyridine) | Pyridine Nitrogen | s-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ |
| C-2' (Phenyl) | Pyridine Nitrogen | LDA | CO₂ | -COOH |
Oxidative and Reductive Pathways of the Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Scaffold
The pyridine ring in Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- can undergo both oxidation and reduction. Oxidation of the nitrogen atom with reagents such as m-chloroperoxybenzoic acid (m-CPBA) would lead to the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction of the pyridine ring can be achieved through various methods. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium can reduce the pyridine ring to a piperidine (B6355638) ring. d-nb.info However, under these conditions, the phenyl ring may also be reduced. Selective reduction of the pyridine ring can be achieved using dissolving metal reductions, such as the Birch reduction, although this is more commonly applied to electron-rich aromatic systems. More controlled reductions to di- or tetrahydropyridines can be achieved using reagents like sodium borohydride in the presence of an acylating agent or through electrochemical methods. nih.govmdpi.comacs.org
The phenyl ring is generally resistant to oxidation under mild conditions. However, under more forcing conditions, it can be oxidized. The tert-butyl group is also relatively stable to oxidation but can be functionalized as discussed previously.
Mechanistic Investigations Utilizing Kinetic Isotope Effects and Intermediate Trapping
The study of reaction mechanisms provides a deeper understanding of the factors that control reactivity and selectivity. Kinetic isotope effects (KIEs) and intermediate trapping are powerful techniques for elucidating these mechanisms.
A kinetic isotope effect is observed when an atom at a position involved in bond breaking or formation in the rate-determining step is replaced by one of its heavier isotopes. nih.govresearchgate.netnih.gov For example, in a C-H activation reaction, replacing a hydrogen atom with deuterium at the site of activation would result in a slower reaction rate if the C-H bond is broken in the rate-determining step. This is known as a primary kinetic isotope effect. Deuterium labeling studies could be employed to probe the mechanism of metalation of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, helping to determine whether C-H bond cleavage is the rate-limiting step. nih.govresearchgate.net
Intermediate trapping involves the use of a reagent that can react with a transient intermediate in a reaction pathway, leading to a stable, characterizable product. nih.gov This provides direct evidence for the existence of the proposed intermediate. For nucleophilic aromatic substitution reactions on a suitably substituted derivative of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, attempts could be made to trap the Meisenheimer complex. Similarly, in metalation reactions, the organolithium intermediate is routinely trapped with various electrophiles, providing evidence for its formation and allowing for further synthetic transformations. Spectroscopic techniques such as NMR can also be used to observe and characterize reaction intermediates under certain conditions.
Coordination Chemistry and Catalytic Applications of Pyridine, 2 1,1 Dimethylethyl 6 Phenyl As a Ligand
Design Principles for Pyridine (B92270), 2-(1,1-dimethylethyl)-6-phenyl- Derived Ligands
The design of ligands based on the 2-(1,1-dimethylethyl)-6-phenylpyridine framework is guided by the strategic interplay of steric and electronic factors. The bulky tert-butyl group at the 2-position and the phenyl group at the 6-position create a sterically crowded environment around the nitrogen donor atom. This steric hindrance is a key design element that influences the coordination number and geometry of the resulting metal complexes, often preventing the formation of homoleptic complexes and favoring the creation of specific coordination pockets. researchgate.net
Synthesis and Structural Characterization of Metal Complexes with Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-
The synthesis of metal complexes incorporating the 2-(1,1-dimethylethyl)-6-phenylpyridine ligand typically involves the direct reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. The ligand itself can be synthesized through cross-coupling reactions, for example, a Suzuki-Miyaura coupling between a halogenated pyridine and a corresponding boronic acid. figshare.comresearchgate.net
Transition metal complexes of 2-(1,1-dimethylethyl)-6-phenylpyridine and its derivatives have been synthesized with a variety of metals, including palladium, ruthenium, iridium, and copper. researchgate.netrsc.orgmdpi.comresearchgate.net The steric bulk of the ligand significantly influences the geometry of these complexes. For instance, palladium(II) complexes often adopt a square planar geometry where the pyridine ligand coordinates through the nitrogen atom. researchgate.net In contrast, complexes with late first-row transition metals like iron, cobalt, and nickel can form distorted tetrahedral geometries. figshare.com
The stability of these complexes is enhanced by the chelation effect if the ligand is part of a larger, multidentate framework, and by the steric protection afforded by the bulky substituents, which can prevent decomposition pathways. The electronic structure is characterized by molecular orbitals that have contributions from both the metal d-orbitals and the ligand's π-system. This interaction gives rise to metal-to-ligand charge-transfer (MLCT) transitions, which are often observed in the UV-Vis spectra and are crucial for applications in photochemistry and photocatalysis. stjohns.edursc.org The electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be tuned by modifying the substituents on the ligand, which in turn affects the redox potentials and reactivity of the complex. rsc.org
| Metal Center | Coordination Geometry | Key Bond Length (M-N) (Å) | Key Bond Angle (N-M-N or N-M-Cl) (°) | Reference |
|---|---|---|---|---|
| Pd(II) | Square Planar | ~2.0 - 2.1 | ~90 / ~180 | researchgate.net |
| Cu(II) | Distorted Tetrahedral/Square Planar | ~1.9 - 2.0 | Variable | mdpi.com |
| Ru(II) | Distorted Octahedral | ~2.0 - 2.1 | ~90 / ~180 | rsc.org |
| Fe(II) | Distorted Tetrahedral | Not specified | Not specified | figshare.com |
While less common than transition metal complexes, ligands based on the 2-(1,1-dimethylethyl)-6-phenylpyridine scaffold can also coordinate to main group metals. The coordination chemistry is similarly influenced by the steric and electronic properties of the ligand. nih.gov The planar nature of the aromatic rings and the potential for non-covalent interactions, such as π-π stacking and C-H···π interactions, make these ligands suitable building blocks for the construction of supramolecular assemblies. taylorandfrancis.comnih.gov
These assemblies are formed through the self-organization of molecular components held together by reversible, non-covalent forces. taylorandfrancis.com In the solid state, metal complexes containing this ligand can form extended one-, two-, or three-dimensional networks. nih.gov The formation of these supramolecular structures is dictated by factors such as the coordination geometry of the metal, the nature of the counter-ions, and the presence of solvent molecules. The resulting architectures can exhibit interesting properties and have potential applications in materials science, such as in the creation of porous materials or molecular sensors. taylorandfrancis.comnih.gov
The steric bulk of both the 1,1-dimethylethyl (tert-butyl) and phenyl groups is a critical determinant of the performance of 2-(1,1-dimethylethyl)-6-phenylpyridine as a ligand. The tert-butyl group, with its large cone angle, imposes significant steric hindrance around the metal center. nih.gov This steric congestion can:
Stabilize low-coordination numbers: By preventing the approach of additional ligands, it can lead to the formation of coordinatively unsaturated and highly reactive species. researchgate.net
Influence selectivity: In catalysis, the steric bulk can control the access of substrates to the active site, leading to enhanced regioselectivity or stereoselectivity.
Enhance catalyst stability: The bulky groups can encapsulate the metal center, protecting it from decomposition pathways such as bimolecular deactivation. nih.gov
The phenyl group also contributes to the steric environment and provides a platform for π-π stacking interactions, which can influence the packing of complexes in the solid state and the formation of aggregates in solution. rsc.org The combination of these two groups creates a unique steric and electronic environment that can be exploited to fine-tune the properties and reactivity of the corresponding metal complexes. researchgate.net
Catalytic Efficacy of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Based Complexes
Complexes based on 2-(1,1-dimethylethyl)-6-phenylpyridine and related structures have shown significant efficacy in a range of catalytic transformations. The tailored steric and electronic environment provided by the ligand is key to achieving high activity and selectivity.
In the realm of homogeneous catalysis, these complexes have proven to be versatile catalysts.
Coupling Reactions: Palladium complexes bearing 2-phenylpyridine (B120327) derivatives are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis. researchgate.netmdpi.com The ligand helps to stabilize the active Pd(0) species and facilitates the key steps of the catalytic cycle. Similarly, nickel complexes with related ligands, sometimes activated by visible light, have been used for C-O and C-N cross-coupling reactions. nih.gov
Hydrogenation Reactions: Iridium and ruthenium complexes supported by phenylpyridine-type ligands are active catalysts for the hydrogenation and transfer hydrogenation of various unsaturated substrates, including ketones and alkenes. nih.govresearchgate.nettcichemicals.com The ligand framework can be modified to create chiral environments, enabling asymmetric hydrogenation for the synthesis of enantiomerically enriched products. dicp.ac.cn
Oxidation Reactions: Palladium complexes with pyridine-based ligands have been investigated for Wacker-type oxidation reactions, converting alkenes to ketones. qub.ac.uk The ligand can influence the efficiency and substrate scope of the reaction. Mechanistic studies on related systems, such as the palladium-catalyzed methylation of 2-phenylpyridine using peroxides, highlight the role of the ligand in directing C-H activation and subsequent functionalization. nih.govrsc.orgresearchgate.net
| Catalyst Type | Reaction | Substrate | Key Performance Metric | Reference |
|---|---|---|---|---|
| Palladium(II) Complex | Suzuki-Miyaura Coupling | Aryl halides | High turnover numbers | researchgate.net |
| Nickel/Photoredox | C-O/C-N Coupling | Phenols, Anilines | Good to excellent yields | nih.gov |
| Iridium(III) Complex | Transfer Hydrogenation | Acetophenone (B1666503) | Quantitative conversion | researchgate.net |
| Ruthenium(II) Complex | Hydrogenation | Esters | High yields | tcichemicals.com |
| Palladium(II) Complex | Wacker-type Oxidation | Styrene | Effective conversion | qub.ac.uk |
Heterogeneous Catalysis: Surface Immobilization and Performance
The conversion of homogeneous catalysts to heterogeneous systems through immobilization on solid supports is a widely practiced strategy to enhance catalyst stability, recyclability, and ease of separation from the reaction products. Common supports include inorganic materials like silica (B1680970) and alumina, as well as various polymers. The process of immobilization involves anchoring the catalytically active species, often a metal complex, onto the support material.
Despite the extensive research in the field of heterogeneous catalysis, a thorough review of scientific databases and literature indicates a lack of specific studies on the immobilization of metal complexes containing "Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-" as a ligand. While the principles of surface immobilization are well-established, there are no available research findings, data tables, or detailed performance reports for catalytic systems where this specific compound is anchored to a solid support. The influence of the bulky 1,1-dimethylethyl (tert-butyl) group and the phenyl substituent on the efficiency of immobilization and the subsequent catalytic performance of such a heterogeneous system remains an unexplored area of research.
Asymmetric Catalysis: Enantioselective Transformations
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a critical field in modern chemistry, particularly for the pharmaceutical and fine chemical industries. This is often achieved using chiral metal complexes as catalysts, where the ligand plays a crucial role in inducing enantioselectivity.
However, "Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-" is an achiral molecule. For it to be utilized in asymmetric catalysis, it would typically need to be part of a catalytic system where chirality is introduced either by a chiral co-ligand, a chiral additive, or by modification of the ligand itself to create a chiral derivative. A comprehensive search of the chemical literature reveals no documented instances of "Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-" or its simple coordination complexes being employed in enantioselective transformations. There are no published studies, reaction data, or discussions on its application in asymmetric catalysis. Consequently, there is no information on its effectiveness in inducing enantioselectivity in any catalytic reaction.
Ligand Exchange Dynamics and Kinetic Studies in Coordination Complexes
The coordination chemistry of "Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-" would be expected to be heavily influenced by the steric hindrance imposed by the tert-butyl group adjacent to the nitrogen donor atom. This steric bulk could lead to weaker metal-ligand bonds and faster ligand dissociation rates compared to less hindered pyridine ligands. However, a review of the current scientific literature reveals a clear absence of kinetic studies on the ligand exchange dynamics of coordination complexes featuring "Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-". There are no published reports detailing the rates of ligand association or dissociation, the determination of activation parameters for these processes, or mechanistic investigations into the ligand exchange pathways for complexes of this ligand. This represents a substantial gap in the understanding of the fundamental coordination chemistry of this compound.
Advanced Spectroscopic and Structural Characterization of Pyridine, 2 1,1 Dimethylethyl 6 Phenyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(1,1-dimethylethyl)-6-phenyl-pyridine. Both ¹H and ¹³C NMR provide critical data for determining the molecule's connectivity and spatial arrangement.
In the ¹H NMR spectrum of 2-phenylpyridine (B120327), the protons of the pyridine (B92270) and phenyl rings resonate in the aromatic region, typically between 7.0 and 8.8 ppm. rsc.orgchemicalbook.com For the title compound, the introduction of the bulky 1,1-dimethylethyl (tert-butyl) group significantly influences the chemical environment of the nearby protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet in the upfield aliphatic region. The steric hindrance caused by the tert-butyl group restricts the free rotation of the phenyl ring, leading to distinct signals for the protons on both the pyridine and phenyl rings. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to probe through-space interactions, helping to define the preferred conformation and the dihedral angle between the pyridine and phenyl rings. columbia.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of 2-phenylpyridine shows signals for all 11 unique carbons. rsc.org In 2-(1,1-dimethylethyl)-6-phenyl-pyridine, the quaternary carbon and the three methyl carbons of the tert-butyl group would give rise to distinct signals. The chemical shifts of the pyridine ring carbons, particularly the carbon atom attached to the tert-butyl group (C2) and the adjacent carbon (C3), are significantly affected by the electron-donating and steric effects of this substituent. The analysis of chemical shifts and coupling constants in various substituted pyridines is a well-established method for confirming their structure and configuration. ipb.ptacs.org
Table 1: Typical NMR Spectroscopic Data for the 2-(1,1-dimethylethyl)-6-phenyl-pyridine Core Structure
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridine Ring | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| ¹H | Phenyl Ring | 7.2 - 8.2 | Multiplet signals, influenced by the substitution pattern. |
| ¹H | tert-Butyl | 1.3 - 1.5 | Sharp singlet, integrating to 9 protons. |
| ¹³C | Pyridine Ring | 120 - 165 | Chemical shifts depend on the position relative to nitrogen and substituents. |
| ¹³C | Phenyl Ring | 125 - 140 | Includes a quaternary carbon signal for the point of attachment. |
| ¹³C | tert-Butyl (quaternary C) | 30 - 40 | Signal for the central carbon of the t-butyl group. |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Elucidation
An SCXRD analysis would reveal the planarity of the pyridine and phenyl rings and, crucially, the dihedral angle between them. aalto.fi Due to the significant steric hindrance between the tert-butyl group and the ortho-hydrogens of the phenyl ring, it is expected that the two rings are not coplanar. This twisting is a key structural feature that influences the molecule's electronic properties and packing in the crystal lattice.
For chiral derivatives of this compound, SCXRD is the gold standard for determining the absolute configuration. nih.govspringernature.comnih.gov By analyzing the anomalous dispersion of X-rays, typically using copper radiation for light-atom compounds, the absolute arrangement of atoms in space can be established with high confidence, often quantified by the Flack parameter. researchgate.netresearchgate.netlbl.gov This is essential in fields like medicinal chemistry and materials science where stereochemistry dictates function.
Table 2: Representative Crystallographic Parameters for a Substituted Pyridine Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic / Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Bond Lengths (Å) | Average distances between bonded atoms. | C-C (aromatic): 1.39 Å; C-N: 1.34 Å; C-C (aliphatic): 1.54 Å |
| Bond Angles (°) | Angles between three connected atoms. | ~120° within rings; ~109.5° in tert-butyl group. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov
For Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be dictated by the stability of the resulting ions. A characteristic fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a significant peak at [M-15]⁺. Another prominent fragmentation would be the loss of the entire tert-butyl group via cleavage of the C-C bond connecting it to the pyridine ring, leading to a peak at [M-57]⁺. The phenyl and pyridine rings themselves are relatively stable and would likely remain intact or undergo characteristic ring fragmentations at higher energies.
HRMS is particularly valuable for confirming the identity of newly synthesized derivatives, as it can distinguish between compounds with the same nominal mass but different atomic compositions. nih.govresearchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-
| Ion | m/z (Predicted) | Formula | Description |
|---|---|---|---|
| [M]⁺ | 211.14 | C₁₅H₁₇N | Molecular Ion |
| [M-15]⁺ | 196.11 | C₁₄H₁₄N | Loss of a methyl radical (•CH₃) |
| [M-57]⁺ | 154.07 | C₁₁H₈N | Loss of a tert-butyl radical (•C₄H₉) |
| [C₅H₄N]⁺ | 78.03 | C₅H₄N | Pyridyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying molecular structure and intermolecular interactions. nih.gov
The IR and Raman spectra of 2-(1,1-dimethylethyl)-6-phenyl-pyridine would display a series of characteristic bands. aps.org
C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the tert-butyl group will be observed just below 3000 cm⁻¹, typically in the 2970-2870 cm⁻¹ range. researchgate.net
C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both C=C and C=N) will produce a set of characteristic sharp bands in the 1600-1400 cm⁻¹ region. cdnsciencepub.com
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Out-of-plane bends for the substituted rings appear in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern.
tert-Butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations, including a distinctive "umbrella" mode around 1370 cm⁻¹.
In the solid state, shifts in vibrational frequencies can indicate the presence of intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules. nih.govnih.gov Comparing experimental spectra with quantum chemical calculations can aid in the precise assignment of vibrational modes. longdom.org
Table 4: Key Vibrational Modes for 2-(1,1-dimethylethyl)-6-phenyl-pyridine
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 |
| Aliphatic C-H Stretch | IR, Raman | 2970 - 2870 |
| Aromatic C=C/C=N Stretch | IR, Raman | 1600 - 1400 |
| CH₃ Umbrella Bend | IR | ~1370 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Properties and Photophysical Behavior
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure and photophysical properties of molecules. researchgate.net The conjugated π-system of 2-(1,1-dimethylethyl)-6-phenyl-pyridine gives rise to characteristic electronic transitions.
The UV-Vis absorption spectrum is expected to show strong absorption bands in the UV region, corresponding primarily to π → π* transitions within the conjugated phenyl-pyridine system. The steric hindrance from the tert-butyl group may disrupt the coplanarity between the two rings, potentially leading to a slight blue shift (hypsochromic shift) of the main absorption band compared to a more planar analogue, as optimal conjugation is not achieved. Weaker n → π* transitions, involving the lone pair of electrons on the nitrogen atom, may also be observed at longer wavelengths.
Many substituted pyridines exhibit fluorescence, and 2-(1,1-dimethylethyl)-6-phenyl-pyridine and its derivatives are likely to be emissive. researchgate.netresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax by emitting a photon, typically at a lower energy (longer wavelength). The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be estimated from spectroscopic and electrochemical data, providing a measure of the HOMO-LUMO gap. researchgate.netmdpi.commdpi.com
Table 5: Typical Electronic Spectroscopy Data for a Phenyl-Pyridine System
| Parameter | Description | Typical Value | Transition Type |
|---|---|---|---|
| λmax (Absorption) | Wavelength of maximum absorption. | 250 - 300 nm | π → π* |
| λem (Emission) | Wavelength of maximum fluorescence emission. | 320 - 400 nm | Fluorescence |
| Stokes Shift | Difference in energy between absorption and emission maxima. | 50 - 100 nm | - |
Theoretical and Computational Investigations of Pyridine, 2 1,1 Dimethylethyl 6 Phenyl
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For Pyridine (B92270), 2-(1,1-dimethylethyl)-6-phenyl-, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its optimized molecular geometry and electronic structure. researchgate.net These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability. The locations of these orbitals are also informative; in substituted pyridines, the HOMO is often localized on the phenyl ring, while the LUMO may be centered on the electron-deficient pyridine ring. nih.gov Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. nih.gov
| Calculated Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Correlates with chemical stability and reactivity. mdpi.com |
| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, including its conformational flexibility and interactions with solvents. dntb.gov.ua Using classical force fields such as AMBER or CHARMM, MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers. dntb.gov.ua The primary conformational freedom in this molecule arises from the rotation around the single bond connecting the pyridine and phenyl rings. The bulky 1,1-dimethylethyl (tert-butyl) group can sterically influence the preferred dihedral angle between the two aromatic rings.
MD simulations are particularly valuable for understanding solvent effects. researchgate.net By performing simulations in explicit or implicit solvent models representing environments like water, chloroform, or dimethyl sulfoxide (B87167) (DMSO), researchers can observe how solvent polarity and specific solvent-solute interactions alter the conformational equilibrium. nih.govnih.gov For instance, polar solvents might stabilize more polar conformers of the molecule, while nonpolar solvents might favor conformations that maximize intramolecular interactions. researchgate.net
| Objective | Simulation Details | Expected Outcome |
|---|---|---|
| Conformational Analysis | Simulation in vacuum or a nonpolar solvent. | Identification of stable rotamers based on the phenyl-pyridine dihedral angle. |
| Solvent Effects | Parallel simulations in explicit solvents of varying polarity (e.g., water, methanol, hexane). dntb.gov.ua | Quantification of shifts in conformational populations and analysis of the radial distribution functions for solvent organization. |
| Thermodynamic Properties | Analysis of trajectories to calculate free energy differences between conformers. | Determination of the relative stability of different conformations in various environments. |
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Following geometry optimization with DFT, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment. nih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental spectra. mdpi.com These predicted spectra help in assigning specific vibrational modes to observed absorption bands, such as the characteristic stretching frequencies of the pyridine and phenyl rings. scirp.org
| Atom Type | Illustrative Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (tert-butyl) | 1.35 |
| ¹H (Pyridine, H3/H5) | 7.20 - 7.40 |
| ¹H (Pyridine, H4) | 7.70 |
| ¹H (Phenyl) | 7.45 - 7.90 |
| ¹³C (tert-butyl, CH₃) | 30.5 |
| ¹³C (tert-butyl, quat. C) | 38.0 |
| ¹³C (Pyridine & Phenyl) | 120 - 165 |
| Vibrational Mode | Illustrative Scaled Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3050 - 3100 |
| Aliphatic C-H stretch (tert-butyl) | 2900 - 2980 |
| Pyridine/Phenyl ring C=C/C=N stretch | 1450 - 1600 |
| C-C stretch (Py-Ph) | ~1250 |
| C-H out-of-plane bend | 700 - 900 |
Reaction Pathway Analysis and Transition State Modeling for Key Chemical Transformations
Theoretical calculations are instrumental in elucidating reaction mechanisms. For Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, DFT can be used to model potential chemical transformations, such as electrophilic aromatic substitution on the phenyl ring or reactions involving the pyridine nitrogen. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. nih.gov
The calculation of activation energies (the energy difference between the reactants and the transition state) and reaction energies (the energy difference between reactants and products) allows for the prediction of reaction kinetics and thermodynamics. pku.edu.cn This analysis can determine the most favorable reaction pathway among several possibilities. For example, modeling the nitration of the phenyl ring would involve locating the transition states for substitution at the ortho, meta, and para positions to predict the regioselectivity of the reaction. mdpi.com
| Reaction Coordinate | Structure | Calculated Parameter | Illustrative Value (kcal/mol) |
|---|---|---|---|
| Reactants | Substrate + NO₂⁺ | Relative Energy | 0.0 |
| Transition State (para-attack) | Sigma Complex TS | Activation Energy (ΔG‡) | +18.5 |
| Product | Para-nitro product + H⁺ | Reaction Energy (ΔG_rxn) | -5.0 |
Quantitative Structure-Property Relationship (QSPR) Studies for Novel Derivatives (non-biological properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of molecules with their physical and chemical properties. For a series of derivatives of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, QSPR models could be developed to predict non-biological properties such as boiling point, solubility, or chromatographic retention time.
The process involves generating a set of theoretical molecular descriptors (e.g., electronic, topological, quantum-chemical) for each derivative using computational software. researchgate.net Statistical techniques, most commonly Multiple Linear Regression (MLR), are then used to create a mathematical equation linking a selection of these descriptors to the property of interest. chemrevlett.com A robust QSPR model must be validated to ensure its predictive power for new, untested compounds.
| Component | Description | Example |
|---|---|---|
| Target Property | The non-biological property to be predicted. | Aqueous Solubility (LogS) |
| Molecular Descriptors | Calculated values representing molecular features. | LUMO energy, Polar Surface Area (PSA), Molar Refractivity. |
| Model Equation | Linear relationship between descriptors and property. | LogS = c₀ + c₁(LUMO) + c₂(PSA) + ... |
| Validation Metrics | Statistical measures of model quality. | Coefficient of determination (R²), Cross-validated R² (Q²). |
Non-Covalent Interactions and Supramolecular Assembly Prediction
The way molecules of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- pack in the solid state is governed by a network of non-covalent interactions. mdpi.com Computational methods are essential for predicting and analyzing these interactions, which dictate the supramolecular assembly. Key interactions for this molecule would include π-π stacking between adjacent phenyl and/or pyridine rings and C-H···π interactions, where C-H bonds from the tert-butyl group or the aromatic rings interact with the π-system of a neighboring molecule. nih.gov
Advanced visualization and analysis tools such as Hirshfeld surface analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are used to study these weak forces. rsc.org Hirshfeld surfaces help visualize and quantify intermolecular contacts in a crystal lattice. mdpi.com QTAIM and NCI analyses can identify the presence and characterize the nature and strength of specific interactions like hydrogen bonds and van der Waals contacts, providing a detailed picture of the forces that stabilize the crystal structure. researchgate.net
| Interaction Type | Potential Role in Supramolecular Assembly | Computational Analysis Method |
|---|---|---|
| π-π Stacking | Face-to-face or offset stacking of pyridine and phenyl rings, contributing to crystal packing. | DFT calculations, NCI plots. |
| C-H···π Interactions | Interactions between C-H bonds and the aromatic π-systems, directing the orientation of molecules. | Hirshfeld Surface Analysis, QTAIM. rsc.org |
| Van der Waals Forces | General dispersion forces, particularly from the large tert-butyl and phenyl groups, contributing to overall cohesion. | MD simulations, DFT with dispersion correction. |
Applications of Pyridine, 2 1,1 Dimethylethyl 6 Phenyl in Materials Science and Organic Synthesis
Incorporation into Functional Polymers and Macromolecules
No specific studies detailing the incorporation of Pyridine (B92270), 2-(1,1-dimethylethyl)-6-phenyl- into functional polymers or macromolecules were identified. The steric hindrance introduced by the tert-butyl group may influence its reactivity in polymerization reactions, a factor that would require empirical investigation to determine its viability as a monomer or a functional side group in polymeric structures.
Role in Optoelectronic Materials: Light-Emitting Diodes (OLEDs) and Photovoltaics
There is no available research on the use of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices. The photophysical and electronic properties of this compound, which are critical for such applications, have not been reported in the scientific literature.
Use as a Building Block for Complex Organic Architectures
While substituted pyridines are fundamental building blocks in the synthesis of complex organic molecules, there are no specific examples in the literature where Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- has been utilized for the construction of intricate organic architectures. Its synthesis and further functionalization would be the initial steps to explore its potential in this area.
Integration into Supramolecular Systems and Host-Guest Chemistry
No studies have been published on the integration of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- into supramolecular systems or its role in host-guest chemistry. The nitrogen atom of the pyridine ring could potentially act as a hydrogen bond acceptor or a coordination site for metal ions, but these potential interactions have not been experimentally verified for this specific compound.
Applications as High Energy Density Materials (HEDMs) Precursors
The potential of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- as a precursor for High Energy Density Materials (HEDMs) has not been explored. The synthesis of HEDMs typically involves the introduction of energetic functional groups (e.g., nitro, azido) onto a core scaffold, a process that has not been reported for this particular pyridine derivative.
Reagents and Auxiliaries in Specialized Organic Transformations
There is no evidence in the scientific literature of Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- being employed as a reagent or auxiliary in specialized organic transformations. Its utility as a ligand, base, or catalyst in organic reactions remains uninvestigated.
Future Perspectives and Emerging Research Challenges for Pyridine, 2 1,1 Dimethylethyl 6 Phenyl
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of substituted pyridines often involves multi-step procedures with moderate yields and reliance on palladium catalysts. The future development for producing Pyridine (B92270), 2-(1,1-dimethylethyl)-6-phenyl- and related compounds is geared towards greener, more efficient, and cost-effective methods. A significant challenge lies in creating synthetic pathways that offer high atom economy, utilize environmentally benign solvents, and operate under milder reaction conditions.
Emerging research focuses on multicomponent reactions, which allow the construction of complex molecules like 2,4,6-trisubstituted pyridines in a single step from simple precursors. nih.gov For instance, the use of robust and reusable catalysts, such as metal-organic frameworks (MOFs), is a promising avenue. A fabricated PET@UiO-66 vial has been demonstrated as an effective catalyst for the synthesis of trisubstituted pyridines, showcasing a sustainable approach that could be adapted for 2-tert-butyl-6-phenylpyridine. nih.gov
Key strategies for sustainable synthesis are summarized in the table below.
| Strategy | Description | Potential Advantages |
| Multicomponent Reactions | Combining three or more reactants in a single operation to form the final product. | Increased efficiency, reduced waste, simplified purification. |
| Heterogeneous Catalysis | Using solid catalysts (e.g., MOFs) that are easily separated from the reaction mixture. | Catalyst reusability, cleaner product streams, suitability for flow chemistry. nih.gov |
| Palladium-Free Cross-Coupling | Developing cross-coupling methodologies that avoid expensive and toxic palladium catalysts, potentially using more abundant metals or organocatalysis. | Lower cost, reduced heavy metal contamination. |
| C-H Activation | Directly functionalizing carbon-hydrogen bonds to build the molecular framework, avoiding the need for pre-functionalized starting materials. | Higher atom economy, fewer synthetic steps. researchgate.netnih.gov |
| Green Solvents | Utilizing solvents such as water, ionic liquids, or supercritical fluids to replace volatile organic compounds (VOCs). | Reduced environmental impact and improved safety. |
Further research is needed to optimize these routes specifically for asymmetrically substituted pyridines like Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-, ensuring high regioselectivity and yield.
Exploration of Unconventional Reactivity and Catalytic Roles
The steric hindrance imparted by the tert-butyl group in Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- is a defining feature that heavily influences its coordination chemistry and reactivity. While bulky pyridine derivatives are known as non-nucleophilic bases, future research will delve into more unconventional catalytic roles. The unique steric and electronic environment it can create around a metal center opens possibilities for novel catalytic transformations.
The compound is a valuable ligand in transition-metal catalysis. The bulky tert-butyl group can modify the coordination geometry around a metal, restricting ligand flexibility and potentially preventing catalyst deactivation pathways like dimerization in photoredox catalysis. This steric bulk has been shown to enhance catalytic activity in vanadium complexes for oligomerization reactions, where turnover frequencies improved by 20–30% compared to less bulky ligands.
Future research challenges include:
Asymmetric Catalysis: Designing chiral variants of 2-tert-butyl-6-phenylpyridine to serve as ligands in enantioselective catalysis.
Frustrated Lewis Pairs (FLPs): Exploring its use as the sterically hindered base component in FLPs for small molecule activation (e.g., H₂, CO₂, olefins).
Photoredox Catalysis: Utilizing its derivatives in iridium or ruthenium complexes to fine-tune the photophysical and redox properties of the photocatalyst for new organic transformations. nih.gov The related ligand 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is frequently used in such complexes. nih.gov
C-H Functionalization: Acting as a directing group or ancillary ligand in palladium-catalyzed C-H activation reactions, guiding the functionalization to specific positions on other molecules. researchgate.netnih.gov
Advancements in Multiscale Computational Modeling and Data-Driven Discovery
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules like Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-. Density Functional Theory (DFT) calculations are already used to elucidate reaction mechanisms, such as the palladium-catalyzed methylation of 2-phenylpyridine (B120327). researchgate.net Future efforts will leverage more advanced computational techniques to predict properties and guide experimental work.
Key Computational Research Areas:
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways, identify rate-limiting steps, and rationalize regioselectivity in catalytic cycles involving the ligand. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Predict absorption and emission spectra of metal complexes for applications in OLEDs and photocatalysis. rsc.org |
| Molecular Dynamics (MD) | Material Properties | Simulate the behavior of the molecule in condensed phases to understand solid-state packing, solubility, and conformational dynamics. |
| Machine Learning (ML) / AI | Data-Driven Discovery | Develop quantitative structure-activity relationship (QSAR) models to predict the performance of new analogues in catalysis or as functional materials, enabling high-throughput virtual screening. |
A major challenge is the development of accurate and efficient computational models that can handle the complexity of large systems, such as metal complexes embedded in a material matrix or biological environment. The integration of machine learning with quantum mechanical calculations promises to accelerate the design of next-generation pyridine derivatives with tailored properties.
Integration into Advanced Functional Materials with Tunable Properties
Phenylpyridine derivatives are critical components in a variety of advanced functional materials, particularly in the field of optoelectronics. The introduction of a tert-butyl group offers a powerful strategy for tuning the material's properties. For example, in iridium(III) complexes used for electroluminescence, tert-butyl substituents can lead to significantly higher emission quantum yields compared to unsubstituted analogues.
The steric bulk of the tert-butyl group can disrupt intermolecular π–π stacking, which helps to suppress aggregation-caused quenching (ACQ) of luminescence in the solid state. This leads to materials with enhanced solid-state emission efficiency, a crucial parameter for Organic Light-Emitting Diodes (OLEDs). ktu.edu
Future research will focus on incorporating Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- and its derivatives into a wider range of materials:
Thermally Activated Delayed Fluorescence (TADF) Emitters: Designing metal-free emitters for next-generation OLEDs where the tert-butyl groups can help control the energy levels and conformation of the molecule. ktu.edu
Porous Organic Polymers (POPs): Using the molecule as a building block for creating polymers with high internal surface areas for applications in gas storage, separation, and heterogeneous catalysis.
Sensors: Developing chemosensors where the binding of an analyte to a metal complex containing this ligand results in a detectable change in fluorescence or color.
The table below compares the effect of tert-butyl substitution on the quantum yield of iridium(III) complexes.
| Ligand in Ir(III) Complex | Quantum Yield (Φ) | Reference |
| Unsubstituted 2-phenylpyridine (Hppy) | 0.196 | |
| tert-Butyl-modified 2-phenylpyridine analogue | > 0.5 |
This data highlights the significant performance enhancement achievable through strategic substitution.
Design of Next-Generation Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- Analogues with Enhanced Performance
The rational design of analogues based on the Pyridine, 2-(1,1-dimethylethyl)-6-phenyl- scaffold is a key strategy for developing compounds with superior performance for specific applications. By systematically modifying the structure, researchers can fine-tune its electronic, steric, and physicochemical properties. This approach is central to both drug discovery and materials science. nih.govresearchgate.net
For example, in medicinal chemistry, a series of 2-substituted 6-tert-butylpyridine analogues were investigated as antagonists for the human transient receptor potential vanilloid 1 (hTRPV1), a target for treating pain. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the substituents on both the pyridine and phenyl rings could dramatically alter potency, with one analogue showing excellent antagonism with a Kᵢ value of 0.1 nM. nih.gov
Future design strategies will focus on:
Multifunctional Ligands: Introducing additional functional groups to the scaffold to create ligands that can participate in multiple catalytic steps or serve as both a ligand and a sensor.
Bioisosteric Replacement: Replacing the phenyl or tert-butyl groups with other chemical groups that have similar sizes and electronic properties to optimize characteristics like solubility or metabolic stability in biological contexts. chemrxiv.orgchemrxiv.org
Extended π-Conjugation: Fusing aromatic rings to the pyridine or phenyl moieties to systematically alter the photophysical properties, shifting absorption and emission wavelengths for tailored optoelectronic applications. gdut.edu.cn
The challenge lies in developing a deep understanding of the structure-property relationships to enable predictable, in silico design of new analogues, thereby reducing the need for extensive trial-and-error synthesis and testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
